Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl-
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Overview
Description
1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is an organic compound that features a naphthalene ring substituted with a methoxy group at the 6-position and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE typically involves the reaction of 6-methoxy-2-acetonaphthone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE involves its interaction with molecular targets such as nuclear receptors. For example, it can modulate the activity of Nur77, leading to the induction of apoptosis in cancer cells. This modulation involves the upregulation of Nur77 expression and its nuclear export, triggering apoptosis pathways .
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl derivatives: These compounds also feature a methoxynaphthalene moiety and have been studied for their anti-tumor activity.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxynaphthalene structure and has been evaluated for its anti-inflammatory properties.
Uniqueness: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is unique due to its specific combination of a methoxynaphthalene ring and a phenylethanone moiety, which imparts distinct chemical and biological properties. Its ability to modulate nuclear receptors like Nur77 sets it apart from other similar compounds.
Properties
CAS No. |
127660-84-8 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H16O2/c1-21-18-10-9-15-12-17(8-7-16(15)13-18)19(20)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |
InChI Key |
IYHPGMVGBHSZFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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